2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a phenylsulfonyl group attached to the tetrahydroisoquinoline core, which is further substituted with an amine group at the 7th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline core reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfonyl)benzothiazole
- 2-(Phenylsulfonyl)indole
- Phenylsulfonylacetophenone
Uniqueness
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its tetrahydroisoquinoline core, which imparts specific biological activities and chemical reactivity. Compared to other similar compounds, it offers a distinct combination of structural features that make it valuable in various research applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-14-7-6-12-8-9-17(11-13(12)10-14)20(18,19)15-4-2-1-3-5-15/h1-7,10H,8-9,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWZOPFCGHRCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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